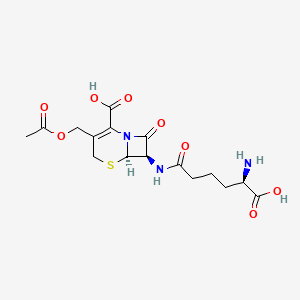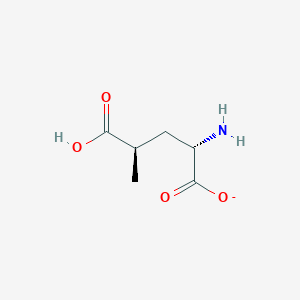![molecular formula C16H19N3O4S B10777421 2-[2-(1-Amino-3-methylsulfanylpropyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid](/img/structure/B10777421.png)
2-[2-(1-Amino-3-methylsulfanylpropyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromophore (Met-Tyr-Gly) is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives. These compounds are characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group. Chromophores are molecules or parts of molecules responsible for the color of compounds, absorbing certain wavelengths of light and reflecting others. The specific sequence of Methionine-Tyrosine-Glycine (Met-Tyr-Gly) in this chromophore plays a crucial role in its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromophore (Met-Tyr-Gly) typically involves the cyclization of the chromophore-forming amino acid triad. This process begins with the cyclization of the amino acids, followed by dehydration and oxidation to form the mature chromophore. The hydroxyl group of the tyrosine residue is easily ionized, which significantly enhances the emission quantum yield and shifts the excitation wavelength .
Industrial Production Methods: Industrial production of Chromophore (Met-Tyr-Gly) often involves recombinant protein production techniques. These methods include the expression of proteins in bacterial or yeast systems, followed by purification and post-translational modifications to achieve the desired chromophore structure .
Chemical Reactions Analysis
Types of Reactions: Chromophore (Met-Tyr-Gly) undergoes various chemical reactions, including:
Oxidation: The chromophore can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can alter the chromophore’s electronic structure, affecting its absorption and emission properties.
Substitution: Substitution reactions can modify the chromophore by replacing specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Chromophore (Met-Tyr-Gly) has a wide range of applications in scientific research:
Chemistry: Used as a probe to study reaction mechanisms and kinetics.
Biology: Employed in the study of protein folding and dynamics, as well as in the visualization of cellular processes using fluorescent proteins.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in imaging techniques.
Industry: Applied in the production of dyes, pigments, and other colorants for various industrial applications
Mechanism of Action
The mechanism of action of Chromophore (Met-Tyr-Gly) involves its ability to absorb light at specific wavelengths and emit light at different wavelengths. This process is facilitated by the unique electronic structure of the chromophore, which allows it to undergo transitions between different energy states. The molecular targets and pathways involved in this process include the interaction of the chromophore with specific proteins and enzymes that facilitate its activation and fluorescence .
Comparison with Similar Compounds
Chromophore (Met-Tyr-Gly) can be compared with other similar compounds, such as:
Chromophore (Gly-Tyr-Gly): This chromophore has a similar structure but different electronic properties, leading to variations in its absorption and emission spectra.
Chromophore (Glu-Tyr-Gly): Another similar compound with distinct chemical and physical properties due to the presence of glutamic acid instead of methionine.
The uniqueness of Chromophore (Met-Tyr-Gly) lies in its specific sequence and the resulting electronic properties, which make it particularly useful in various scientific and industrial applications .
Properties
Molecular Formula |
C16H19N3O4S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[2-(1-amino-3-methylsulfanylpropyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-24-7-6-12(17)15-18-13(16(23)19(15)9-14(21)22)8-10-2-4-11(20)5-3-10/h2-5,8,12,20H,6-7,9,17H2,1H3,(H,21,22) |
InChI Key |
NRAOUAPLRQEFMH-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC(=CC2=CC=C(C=C2)O)C(=O)N1CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium](/img/structure/B10777341.png)
![(2S,3R)-2-[[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]amino]-6-(diaminomethylideneamino)-3-formylhexanoic acid](/img/structure/B10777342.png)

![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)
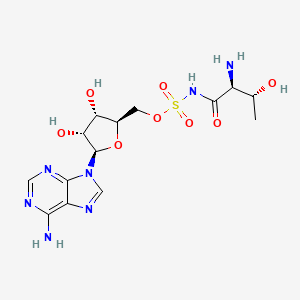
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777373.png)
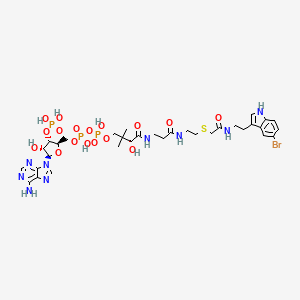
![3-[(1-Amino-2-carboxy-ethyl)-hydroxy-phosphinoyl]-2-methyl-propionic acid](/img/structure/B10777393.png)
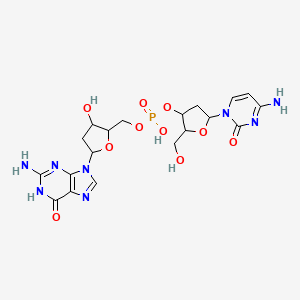
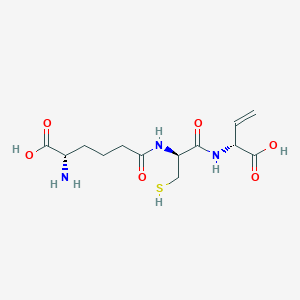
![2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10777428.png)
